molecular formula C6H9ClF3NO2 B2995324 2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid;hydrochloride CAS No. 2418642-49-4

2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid;hydrochloride

Cat. No.: B2995324
CAS No.: 2418642-49-4
M. Wt: 219.59
InChI Key: WWLQWDXNAUSOOP-UHFFFAOYSA-N
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Description

2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid;hydrochloride is a chemical compound with the molecular formula C6H8F3NO2.ClH. It is a hydrochloride salt of 2-amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid, which is a trifluoromethylated cyclopropyl derivative. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Hydrolysis of the corresponding ester: The ester precursor can be hydrolyzed under acidic or basic conditions to yield the desired amino acid.

  • Reduction of the corresponding nitrile: The nitrile precursor can be reduced using hydrogenation or other reducing agents to obtain the amino acid.

  • Cyclization reactions: Cyclization of appropriate precursors can be employed to form the cyclopropyl ring.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid;hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form the corresponding amine oxide.

  • Reduction: The compound can be reduced to form the corresponding amine.

  • Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Amine oxide derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Substituted trifluoromethyl derivatives.

Scientific Research Applications

2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid;hydrochloride has various scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, making it suitable for various applications. The exact mechanism of action depends on the specific context in which the compound is used.

Comparison with Similar Compounds

2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid;hydrochloride can be compared with other similar compounds, such as:

  • 2-Amino-2-[4-(trifluoromethyl)phenyl]acetic acid: This compound has a phenyl ring instead of a cyclopropyl ring, leading to different chemical properties and applications.

  • 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride: This compound has an ethyl group instead of a cyclopropyl group, resulting in different reactivity and biological activity.

These compounds share the trifluoromethyl group, which imparts unique chemical and physical properties, but their structural differences lead to distinct behaviors and applications.

Properties

IUPAC Name

2-amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)3-1-2(3)4(10)5(11)12;/h2-4H,1,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLQWDXNAUSOOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(F)(F)F)C(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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